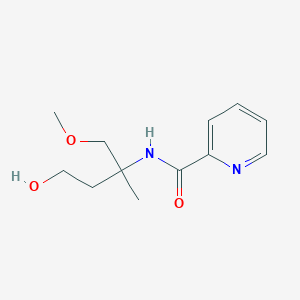
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide, also known as NMN, is a natural compound that has been found to have potential benefits in various scientific research applications. It is a nucleotide that is involved in the production of NAD+ (nicotinamide adenine dinucleotide), which is a coenzyme that plays a crucial role in cellular metabolism and energy production.
Mécanisme D'action
The mechanism of action of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide involves its role as a precursor to NAD+. This compound is converted to NAD+ through a series of enzymatic reactions, which can increase NAD+ levels in cells. NAD+ plays a crucial role in cellular metabolism and energy production, as well as DNA repair and gene expression. By increasing NAD+ levels, this compound can improve mitochondrial function and cellular metabolism, which can have various health benefits.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including improving mitochondrial function, increasing energy production, and enhancing cellular metabolism. Studies have also shown that this compound can improve insulin sensitivity, reduce inflammation, and improve cardiovascular function. These effects are thought to be due to the role of this compound in increasing NAD+ levels in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve mitochondrial function and cellular metabolism. This can be useful in studying various cellular processes and metabolic disorders. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds. This can limit its use in certain research applications.
Orientations Futures
There are many future directions for research on N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide, including further studies on its potential as an anti-aging compound, as well as its use in treating neurodegenerative diseases, metabolic disorders, and cancer. Other future directions include studying the effects of this compound on immune function, gut microbiota, and epigenetic regulation. Overall, this compound has shown great potential in various scientific research applications, and further research is needed to fully understand its mechanisms of action and potential benefits.
Méthodes De Synthèse
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between nicotinamide riboside and ATP (adenosine triphosphate) to produce this compound. Chemical synthesis involves the use of chemicals to synthesize this compound from other compounds such as nicotinic acid or nicotinamide. Microbial synthesis involves the use of microorganisms such as bacteria or yeast to produce this compound through fermentation.
Applications De Recherche Scientifique
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide has been found to have potential benefits in various scientific research applications, including aging, neurodegenerative diseases, metabolic disorders, and cancer. Studies have shown that this compound can increase NAD+ levels in cells, which can improve mitochondrial function and cellular metabolism. This has led to research into the potential use of this compound as an anti-aging compound, as well as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have potential benefits in metabolic disorders such as obesity and type 2 diabetes, as well as cancer research.
Propriétés
IUPAC Name |
N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(6-8-15,9-17-2)14-11(16)10-5-3-4-7-13-10/h3-5,7,15H,6,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQFVSJTBRJEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(COC)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol](/img/structure/B7642608.png)
![4-[1-Methyl-4-[[[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]amino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642613.png)
![Tert-butyl 3-(1-methylsulfanylpropan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7642616.png)
![4-[4-[[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642628.png)
![4-[4-[1-[(2-Hydroxy-2-pyridin-4-ylethyl)amino]ethyl]-5-methylpyrazol-1-yl]benzonitrile](/img/structure/B7642635.png)
![N-(2-hydroxy-1-phenylethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7642639.png)
![3-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-6-(methoxymethyl)pyrimidin-4-one](/img/structure/B7642641.png)
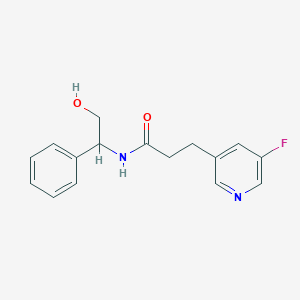
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7642662.png)
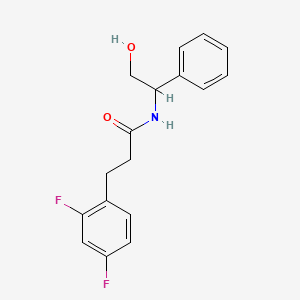

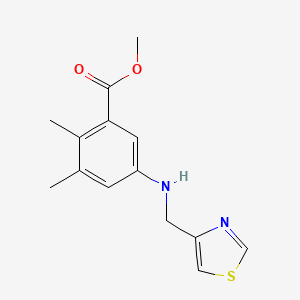
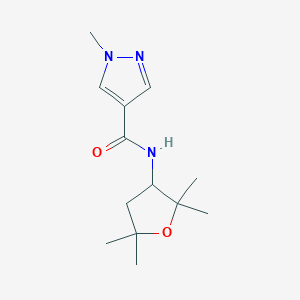
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-4-ylmethanamine](/img/structure/B7642707.png)